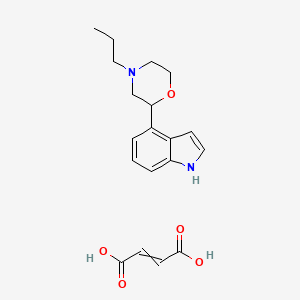
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is a complex organic compound that combines the structural features of but-2-enedioic acid and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the morpholine ring and subsequent attachment of the but-2-enedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-methylmorpholine
- But-2-enedioic acid;2-(1H-indol-4-yl)-4-ethylmorpholine
Uniqueness
But-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group in the morpholine ring can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.
Properties
CAS No. |
88059-37-4 |
|---|---|
Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1H-indol-4-yl)-4-propylmorpholine |
InChI |
InChI=1S/C15H20N2O.C4H4O4/c1-2-8-17-9-10-18-15(11-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,15-16H,2,8-11H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
CJVJDSZAYCHNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















